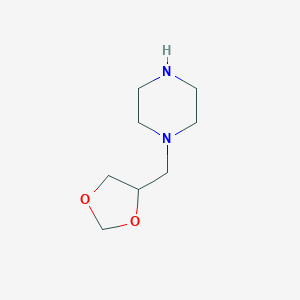
1-(1,3-Dioxolan-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxolan-4-ylmethyl)piperazine, also known as piperazine dioxane, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a six-membered ring with two oxygen atoms and a nitrogen atom.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is not well understood. However, it is believed to interact with various receptors in the brain, including serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood, behavior, and other physiological functions.
Biochemical and Physiological Effects
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine in lab experiments is its high yield and ease of synthesis. Additionally, it has a wide range of applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine. One potential area of research is the development of new metal-organic frameworks and coordination polymers using this compound as a ligand. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Finally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks and coordination polymers, and it has potential therapeutic applications. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential.
Synthesemethoden
The synthesis method of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine involves the reaction of 1-(1,3-Dioxolan-4-ylmethyl)piperazine with ethylene oxide in the presence of a catalyst. The reaction takes place at a high temperature and pressure to form the desired product. The yield of the product is high, and the process is relatively simple, making it a popular method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
164331-63-9 |
|---|---|
Produktname |
1-(1,3-Dioxolan-4-ylmethyl)piperazine |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(1,3-dioxolan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)5-8-6-11-7-12-8/h8-9H,1-7H2 |
InChI-Schlüssel |
PNHUKNNXWPVYPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2COCO2 |
Kanonische SMILES |
C1CN(CCN1)CC2COCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



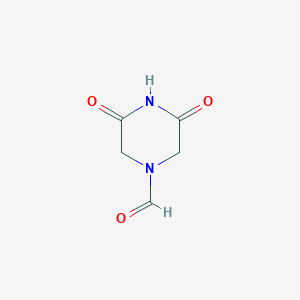

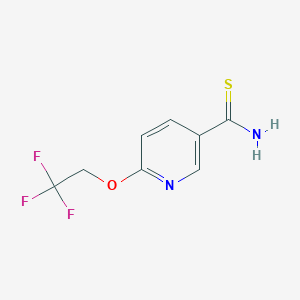
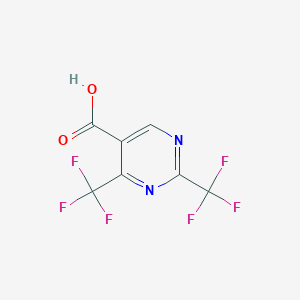
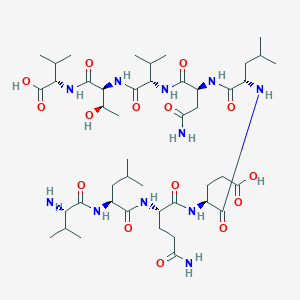
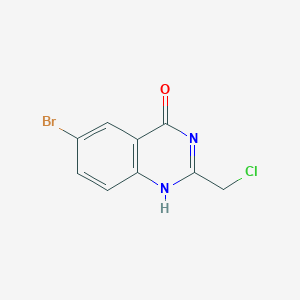
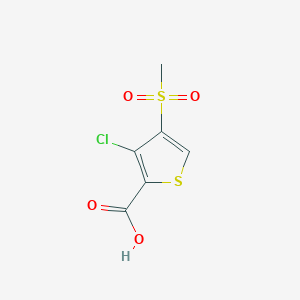
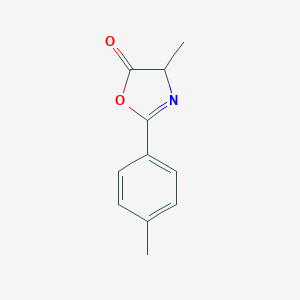

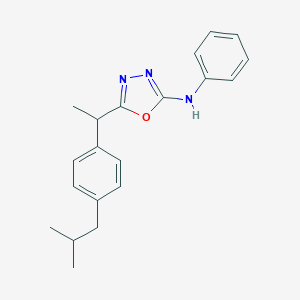
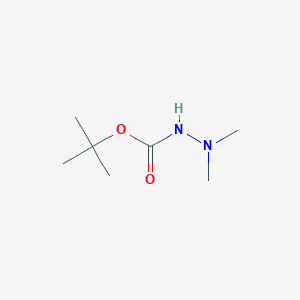
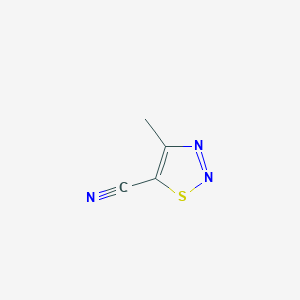
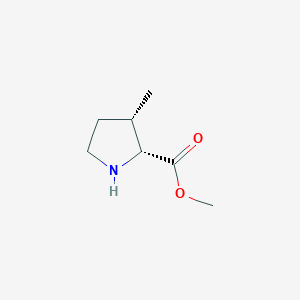
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)